Derivatives of 5-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride have shown potential as anti-cancer agents. For example, compound 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) []. These kinases are often overexpressed in various cancers, making their inhibition a viable therapeutic strategy.
Compounds incorporating the 5-methyl-2-(piperidin-4-yloxy)pyridine scaffold have also been explored as oxytocin antagonists. Specifically, L-372,662 (30), a derivative with modifications at the acetylpiperidine terminus, displayed good potency in vitro and in vivo against the oxytocin receptor []. Such antagonists have potential applications in treating conditions characterized by excessive oxytocin activity.
A notable application of a derivative containing the 5-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride moiety is its role as a gastric proton pump inhibitor. (Z)-5-Methyl-2-[2-(1-naphthyl)ethenyl]-4-piperidinopyridine hydrochloride (AU-1421) demonstrated significant inhibitory activity against the H+,K+-ATPase enzyme, effectively suppressing gastric acid secretion []. This application highlights its potential in treating peptic ulcers and gastroesophageal reflux disease (GERD).
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: